2-(Butylamino)nicotinonitrile

Description

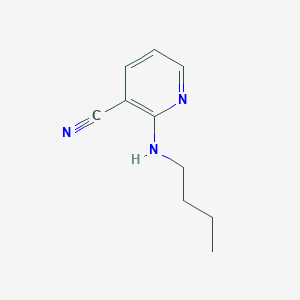

Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-3-6-12-10-9(8-11)5-4-7-13-10/h4-5,7H,2-3,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVGEWIXPIPSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504081 | |

| Record name | 2-(Butylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74611-50-0 | |

| Record name | 2-(Butylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butylamino Nicotinonitrile and Its Derivatives

Established Synthetic Routes

Established synthetic routes for 2-(butylamino)nicotinonitrile and its derivatives primarily rely on building the pyridine (B92270) ring through multicomponent reactions or by introducing the butylamino group onto a pre-existing nicotinonitrile core via nucleophilic substitution.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 2-aminonicotinonitriles in a single synthetic operation. researchgate.net These reactions typically involve the condensation of three or more simple starting materials, proceeding through a cascade of reactions to form the final product.

A prominent MCR strategy for synthesizing 2-aminopyridine (B139424) derivatives involves the reaction of an enaminone, malononitrile (B47326), and a primary amine, such as butylamine (B146782). mdpi.com This method allows for the creation of highly functionalized pyridines under relatively simple conditions. For instance, the synthesis of 2-(butylamino)-4-(4-methoxyphenyl)nicotinonitrile has been successfully achieved using this approach. mdpi.com The reaction proceeds through a proposed mechanism that begins with a Knoevenagel condensation between the enaminone and malononitrile. This is followed by a Michael addition of the primary amine to the resulting intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final 2-aminopyridine product. researchgate.netmdpi.com

The versatility of MCRs is further demonstrated in the four-component reaction of an aldehyde, a methyl ketone (like acetophenone), malononitrile, and ammonium (B1175870) acetate (B1210297), which is used to generate various 2-aminonicotinonitrile derivatives. nih.govresearchgate.net By substituting ammonium acetate with a primary amine like butylamine, this method can be adapted to produce N-substituted derivatives such as 2-(butylamino)-4-phenylnicotinonitrile. researchgate.net

Table 1: Examples of Multicomponent Reactions for 2-Aminonicotinonitrile Derivatives

| Product | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(Butylamino)-4-(4-methoxyphenyl)nicotinonitrile | Enaminone, Malononitrile, Butylamine | 80 °C, 3h, Solvent-free | 72% | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitrile | Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | 90 °C, 1h, β-Cyclodextrin catalyst, Solvent-free | Good | nih.gov |

| 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Aromatic aldehyde, Cyclohexanone, Malononitrile, Primary amine | 80 °C, Basic ionic liquid | Good to Excellent | tandfonline.com |

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the synthesis of this compound. This strategy involves the reaction of a nicotinonitrile derivative bearing a suitable leaving group at the 2-position, most commonly a halogen like chlorine, with butylamine.

The reaction of 2-chloronicotinonitrile with butylamine directly yields this compound. This transformation is a standard procedure for introducing amino substituents onto the pyridine ring. ekb.egchem-soc.si The efficiency of the substitution can be influenced by reaction conditions such as temperature and solvent. For instance, the synthesis of the related compound 2-(butylamino)nicotinic acid from 2-chloronicotinic acid required heating with butylamine. researchgate.net Similarly, other 2-chloropyridine (B119429) derivatives have been successfully reacted with various aliphatic amines to furnish the corresponding 2-aminopyridine products. ekb.eg The reaction of 2-chloronicotinonitrile with piperazine, another nucleophilic amine, further illustrates the utility of this method. ekb.eg

Table 2: Nucleophilic Substitution for the Synthesis of 2-Substituted Nicotinonitriles

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloronicotinic acid | Butylamine | Heating | 2-(Butylamino)nicotinic acid | researchgate.net |

| 2-Chloronicotinonitrile | Piperazine | Dioxane | 2-(Piperazin-1-yl)nicotinonitrile | ekb.eg |

| 2-Chloropyridine-3,4-dicarbonitrile (B3347337) | Anilines | 120°C, DIPEA, propan-2-ol | 2-(Arylamino)pyridine-3,4-dicarbonitriles | researchgate.net |

| 2-Chloropyridine derivatives | n-Octyl amine | Not specified | 2,2'-(Octylazanediyl)bis(nicotinonitrile) derivatives | researchgate.net |

Cyclization Reactions

Cyclization reactions provide a foundational approach to building the pyridine ring of this compound from acyclic precursors. These methods construct the heterocyclic core through intramolecular carbon-carbon or carbon-nitrogen bond formation.

The Guareschi-Thorpe reaction is a classic method for pyridine synthesis. It involves the condensation of a β-dicarbonyl compound (or its equivalent) with a cyanoacetic ester and an amine source, typically ammonia (B1221849) or a primary amine. pharmaguideline.comorganic-chemistry.orgnih.gov This reaction and its variations can be viewed as a condensation between a dicarbonyl methane (B114726) equivalent and an enamine. researchgate.netacsgcipr.org By employing a primary amine like butylamine instead of ammonia, this reaction can be tailored to produce N-substituted pyridones, which are precursors to the target nicotinonitriles.

Another important cyclization strategy is the Thorpe-Ziegler reaction , which is the intramolecular condensation of a dinitrile to form an enaminonitrile. researchgate.netnumberanalytics.com This method is particularly useful for creating fused pyridine systems. For example, furo[2,3-b]pyridine (B1315467) derivatives can be synthesized from nicotinonitrile precursors via a Thorpe-Ziegler cyclization. ekb.eg The synthesis of thieno[2,3-b]pyridines from 2-alkylthio-3-cyanopyridines also proceeds through this type of intramolecular cyclization. researchgate.net While often used for fused rings, the underlying principle of intramolecular nitrile condensation is a key strategy in the synthesis of cyanopyridines.

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental compatibility, advanced synthetic techniques such as microwave-assisted synthesis and solvent-free reactions have been applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. eurjchem.com This technique has been successfully applied to several synthetic routes for 2-aminonicotinonitriles.

For example, the nucleophilic aromatic substitution of 2-chloronicotinic acid with various amines, including butylamine, has been significantly accelerated using microwave heating. researchgate.net Optimal conditions for the reaction with methylamine (B109427) were achieved at 120-140 °C for 1.5-2 hours, while other amines required heating at 200 °C for 2 hours to obtain good yields of the corresponding 2-aminonicotinic acids. researchgate.net Similarly, multicomponent reactions to form 2-aminonicotinonitrile derivatives bearing a benzothiazole (B30560) moiety have been efficiently conducted using microwave irradiation under solvent-free conditions, resulting in higher yields and purity than conventional methods. eurjchem.com The synthesis of pyrimidine (B1678525) derivatives has also benefited from microwave assistance, with reactions in DMF completed in as little as 10 minutes. ijamtes.org

Solvent-Free Conditions

Solvent-free, or neat, reaction conditions represent a key principle of green chemistry, minimizing waste and often simplifying product purification. This approach has been effectively used for the synthesis of 2-aminonicotinonitrile derivatives.

One-pot, four-component cyclo-condensation reactions to produce 2-aminonicotinonitriles have been performed under solvent-free conditions, sometimes aided by microwave or ultrasound irradiation. eurjchem.com The synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved through a one-pot, three-component protocol under solvent-free conditions at 90 °C, using β-cyclodextrin as a supramolecular catalyst. nih.gov Furthermore, a multicomponent synthesis of 2-aminopyridine derivatives, including a 2-(butylamino) analog, was developed using enaminones as key precursors under solvent-free conditions at 80 °C, providing a simple, rapid, and clean method. mdpi.com The synthesis of 2-aminonicotinonitriles from an oxime acetate precursor has also been reported under neat conditions using a CuI@Al2O3 nanocatalyst. researchgate.net

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous flow processing, represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. ucl.ac.uk In this approach, reagents are pumped through a network of tubes or channels, where they mix and react. The continuous nature of this process allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. ucl.ac.uk

The synthesis of aminonicotinonitriles, including isomers of this compound, often involves nucleophilic aromatic substitution (SNAr) reactions. These reactions can be effectively translated from batch to continuous flow systems. For instance, a flow chemistry process has been successfully developed for the SNAr reaction between 6-chloronicotinonitrile and various amines, including n-butylamine, to produce compounds like 6-(butylamino)nicotinonitrile. ucl.ac.uk In a typical setup, solutions of the halo-pyridine and the amine nucleophile are continuously pumped into a heated reactor coil where the reaction occurs, followed by in-line purification or collection.

Key advantages of using flow chemistry for this type of synthesis include:

Enhanced Safety: Flow reactors contain only small volumes of reactants at any given time, minimizing the risks associated with handling hazardous materials or managing exothermic reactions. The enclosed system also reduces operator exposure to chemicals. ucl.ac.uk

Improved Control and Reproducibility: The precise control over reaction conditions ensures consistent product quality and yield, which can be challenging to achieve in large-scale batch reactors.

Scalability: Scaling up production in a flow system is achieved by simply running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often problematic re-optimization required for scaling up batch reactions. ucl.ac.uk

While specific documentation for the flow synthesis of this compound is not extensively detailed in the reviewed literature, the successful application of this technology to its 6-amino isomer demonstrates a viable and advantageous pathway for its production. ucl.ac.uk

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgkallipos.gr The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

Key Green Chemistry Principles and Their Application:

Waste Prevention and Atom Economy: One of the core tenets of green chemistry is to prevent waste generation rather than treating it afterward. acs.org This can be measured by metrics like the E-factor (mass of waste / mass of product) or Process Mass Intensity (PMI). acs.org Synthetic methods that maximize the incorporation of all reactant atoms into the final product have a high atom economy. acs.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing parts of all components, are excellent examples of atom-economical processes. The synthesis of substituted 2-aminonicotinonitriles has been achieved via one-pot, three-component reactions of enaminones, malononitrile, and primary amines, which simplifies procedures and minimizes waste. nih.gov

Safer Solvents and Reaction Conditions: Many traditional chemical syntheses rely on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. semanticscholar.org Solvent-free syntheses of 2-aminopyridine derivatives have been developed, offering a cleaner, faster, and simpler method. nih.gov Mechanochemistry, such as ball milling, is another technique that can facilitate solvent-free SNAr reactions, contributing to a more sustainable process. ucl.ac.uk

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org The development of MCRs that proceed efficiently at room temperature or with only gentle heating aligns with this principle. acs.org

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided because they require additional reagents and generate waste. acs.org One-pot syntheses and MCRs inherently reduce the need for intermediate isolation and protection steps, streamlining the synthetic pathway. nih.govresearchgate.net

By adopting strategies like multicomponent reactions and solvent-free conditions, the synthesis of this compound can align more closely with the principles of green and sustainable chemistry. ucl.ac.uknih.gov

Synthesis of Substituted this compound Analogues and Libraries

The synthesis of analogues and libraries of this compound is crucial for exploring structure-activity relationships in various research applications. Several methodologies have been established to generate diverse sets of these compounds by modifying either the amino group or the pyridine ring.

A common strategy involves the reaction of a suitable precursor with a variety of primary amines. For example, a library of 4-(benzofuran-2-yl)-2-(substituted amino)nicotinonitriles was synthesized by reacting (E)-2-(1-(benzofuran-2-yl)-3-(dimethylamino)allylidene)malononitrile with different primary amines. tandfonline.comnih.gov This approach allows for the systematic variation of the substituent on the amino nitrogen, providing insights into its influence on the compound's properties. The reaction is typically carried out by refluxing the precursor with an excess of the desired amine. tandfonline.com

Table 1: Synthesis of 4-(Benzofuran-2-yl)-2-(substituted amino)nicotinonitrile Analogues tandfonline.comnih.gov

| Amine Substituent | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Ethyl | 4-(Benzofuran-2-yl)-2-(ethylamino)nicotinonitrile | 40 | 155-158 |

| Propyl | 4-(Benzofuran-2-yl)-2-(propylamino)nicotinonitrile | 55 | 142-144 |

| Butyl | 4-(Benzofuran-2-yl)-2-(butylamino)nicotinonitrile | 60 | 112-114 |

| Cyclohexyl | 4-(Benzofuran-2-yl)-2-(cyclohexylamino)nicotinonitrile | 65 | 172-174 |

| Benzyl | 4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile | 43 | 180-182 |

Another powerful method for generating analogues is through multicomponent reactions (MCRs). An efficient, one-pot, three-component synthesis has been used to produce a range of 2-amino-3-cyanopyridines with various substituents at the 4-position of the pyridine ring. nih.gov In this approach, different enaminones are reacted with malononitrile and a primary amine, such as butylamine, under solvent-free conditions to afford highly substituted nicotinonitrile derivatives. nih.gov

Table 2: Examples of Substituted 2-Aminonicotinonitriles via Multicomponent Reaction nih.gov

| Enaminone Precursor | Amine | Product Name | Yield (%) |

|---|---|---|---|

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Butylamine | 2-(Butylamino)-4-phenylnicotinonitrile | 70 |

| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Butylamine | 2-(Butylamino)-4-(p-tolyl)nicotinonitrile | 75 |

| (E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Butylamine | 2-(Butylamino)-4-(4-methoxyphenyl)nicotinonitrile | 72 |

Furthermore, libraries can be built from 2-chloronicotinonitrile precursors. The chlorine atom can be displaced by various nucleophiles in SNAr reactions. For instance, 2-chloro-nicotinonitrile derivatives have been reacted with n-octylamine to synthesize more complex structures. acs.org These synthetic strategies provide robust platforms for the generation of diverse libraries of this compound analogues, facilitating the exploration of their chemical and biological properties.

Chemical Reactivity and Reaction Mechanisms of 2 Butylamino Nicotinonitrile

Electrophilic Aromatic Substitution Reactions of the Nicotinonitrile Core

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. numberanalytics.comimperial.ac.ukuoanbar.edu.iq Reactions typically require harsh conditions. quora.com However, the presence of substituents can significantly modulate this reactivity.

The substitution pattern on the pyridine ring is a critical determinant of regioselectivity in electrophilic substitution reactions. numberanalytics.com In the case of 2-(butylamino)nicotinonitrile, the powerful electron-donating amino group at the C2 position directs incoming electrophiles. In 2-aminopyridine (B139424) systems, electrophilic attack is generally favored at the C5 position. This preference is a result of the stabilization of the intermediate sigma complex. Attack at C3 or C5 avoids placing a positive charge on the ring nitrogen, but the C5 position is further activated by the para-relationship to the amino group. sapub.org

Studies on related 2-aminopyridine derivatives have shown that the regioselectivity can be precisely controlled. For instance, in palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups, the position of the substituent dictates the site of arylation, highlighting the importance of electronic effects in determining the reaction outcome. researchgate.net In the context of this compound, this suggests that electrophilic attack would preferentially occur at the C5 position, and to a lesser extent, the C3 position.

Electronic Effects: The butylamino group at the C2 position is a strong activating group. The nitrogen's lone pair of electrons can be donated into the pyridine ring through resonance, increasing the electron density, particularly at the C3 and C5 positions. This electron-donating effect counteracts the inherent electron deficiency of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. libretexts.org The increased electron density on the nitrogen of an alkylamine, due to the inductive effect of the alkyl group, enhances its basicity compared to ammonia (B1221849). libretexts.org This increased basicity can also influence reactions where the pyridine nitrogen acts as a nucleophile or base.

Steric Effects: The butyl group is bulkier than a simple amino group, which can introduce steric hindrance. This steric bulk can influence the regioselectivity of reactions by hindering attack at the adjacent C3 position, further favoring substitution at the more accessible C5 position. In studies of 3-substituted 2,6-dichloropyridines, it was found that bulky substituents at the 3-position direct nucleophilic substitution towards the 6-position, demonstrating the significant role of steric hindrance in determining reaction outcomes. researchgate.net While this is a nucleophilic substitution example, the principle of steric hindrance influencing regioselectivity is broadly applicable.

Nucleophilic Reactions Involving the Nitrile Moiety

The nitrile (-C≡N) group in this compound is a versatile functional group that can undergo various nucleophilic reactions. cymitquimica.com The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org

Common reactions involving the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively. pressbooks.pubvulcanchem.comchemistrysteps.com This transformation typically proceeds through an amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pubchemistrysteps.comlibretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. pressbooks.pubchemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine salt. libretexts.orgpressbooks.pubchemistrysteps.com

These reactions provide pathways to a wide array of derivatives, showcasing the synthetic utility of the nitrile functionality.

Functional Group Interconversions and Derivatization Strategies of this compound

Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. ub.edufiveable.meslideshare.net For this compound, both the amino and nitrile groups can be modified to create a library of new compounds.

Derivatization of the Amino Group: The secondary amine of the butylamino group can undergo reactions such as acylation and alkylation. vulcanchem.com However, derivatization at this position can significantly impact the compound's properties. For instance, methylation or acylation of a similar 2-aminonicotinonitrile derivative was found to substantially reduce its biological activity in one study. nih.gov

Derivatization via the Nitrile Group: As discussed in the previous section, the nitrile group can be converted into amines, amides, carboxylic acids, or ketones. pressbooks.pubvulcanchem.comvulcanchem.com Additionally, the nitrile group can participate in cycloaddition reactions. For example, nitriles can react with amino alcohols to form 2-oxazolines. organic-chemistry.org The synthesis of various 2-aminonicotinonitrile derivatives has been achieved through multicomponent reactions, highlighting the versatility of this scaffold for generating diverse molecular structures. tandfonline.comresearchgate.netnih.gov

Interactive Table: Potential Derivatization of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Nitrile | H₃O⁺, heat | Carboxylic Acid |

| Nitrile | H₂O, H⁺ or OH⁻ | Amide |

| Nitrile | LiAlH₄, then H₂O | Primary Amine |

| Nitrile | DIBAL-H, then H₂O | Aldehyde |

| Nitrile | Grignard Reagent (R'MgX), then H₃O⁺ | Ketone |

| Butylamino | Acyl Chloride (R'COCl) | N-acyl-N-butylamino |

| Butylamino | Alkyl Halide (R'X) | N-alkyl-N-butylamino |

Mechanistic Investigations through Isolation and Characterization of Reaction Intermediates

Understanding reaction mechanisms often relies on the detection, and ideally isolation, of transient intermediates. mt.com For reactions involving pyridine derivatives, these intermediates can be highly reactive.

In some electrophilic substitutions on pyridines, Zincke imine intermediates have been identified. chemrxiv.org These intermediates result from a ring-opening and closing sequence that activates the pyridine ring for regioselective functionalization. chemrxiv.orgnih.gov

Mechanistic studies on the reactions of pyridine derivatives with radicals have also provided insight into reaction pathways. For example, the reaction of pyridine with excited nitrogen atoms proceeds through bridged intermediates leading to seven-membered ring structures. chemrxiv.org Computational studies, often using Density Functional Theory (DFT), are also crucial for elucidating reaction mechanisms and predicting the stability of intermediates, especially when they are too unstable to be isolated experimentally. rsc.orgacs.org

For nucleophilic additions to nitriles, the reaction proceeds through an intermediate imine anion. libretexts.org In the case of hydrolysis, this leads to an imidic acid intermediate which then tautomerizes to an amide. chemistrysteps.com Similarly, reaction with Grignard reagents forms an imine salt that is subsequently hydrolyzed to a ketone. libretexts.org The direct observation of these intermediates can be challenging, but their existence is supported by the final products and kinetic studies.

Spectroscopic Characterization and Structural Elucidation of 2 Butylamino Nicotinonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-(Butylamino)nicotinonitrile Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon skeletons of this compound derivatives.

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For this compound derivatives, the spectra are characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring, the butylamino side chain, and any other substituents.

The protons on the pyridine ring typically appear as doublets or multiplets in the downfield region of the spectrum. For instance, in a derivative like 4-(benzofuran-2-yl)-2-(butylamino)nicotinonitrile, the pyridine proton H-5 appears as a doublet at δ 7.15 ppm, while H-6 shows a doublet at δ 8.37 ppm. tandfonline.com The proton of the amino group (NH) generally presents as a broad singlet or a triplet, with its chemical shift influenced by the solvent and concentration. In the same benzofuran (B130515) derivative, this NH proton is observed at δ 7.15 ppm as a signal that disappears upon D₂O exchange. tandfonline.commdpi.com

The butyl group protons give rise to a series of signals in the upfield region. The terminal methyl (CH₃) group typically appears as a triplet around δ 0.90-0.95 ppm. tandfonline.com The methylene (B1212753) (CH₂) groups of the butyl chain appear as multiplets, with the methylene group adjacent to the nitrogen atom (N-CH₂) being the most deshielded, resonating at approximately δ 3.1–3.4 ppm. tandfonline.com

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | - | Pyridine protons: δ 8.2–8.5 (d); N-adjacent CH₂: δ 3.1–3.3; Terminal CH₃: δ 0.9 |

| 4-(Benzofuran-2-yl)-2-(butylamino)nicotinonitrile | DMSO-d₆ | 0.90 (t, 3H, CH₃), 1.43 (sextet, 2H, CH₂), 1.62 (quintet, 2H, CH₂), 3.46 (q, 2H, N-CH₂), 7.15 (d, 1H, Py-H5 & NH), 7.26 (t, 1H, ArH), 7.36 (t, 1H, ArH), 7.47 (m, 1H, ArH), 7.70 (d, 1H, ArH), 7.83 (d, 1H, ArH), 7.87 (s, 1H, ArH), 8.37 (d, 1H, Py-H6) tandfonline.com |

| 2-(Butylamino)-4-phenyl-nicotinonitrile | CDCl₃ | 0.91 (t, 3H, CH₃), 1.32 (m, 2H, CH₂), 1.33 (m, 2H, CH₂), 2.64 (t, 2H, N-CH₂), 5.36 (t, 1H, NH), 6.63 (d, 1H, Py-H5), 7.35–7.56 (m, 5H, ArH), 8.31 (d, 1H, Py-H6) mdpi.com |

| 2-(Butylamino)-4-(4-methoxyphenyl)nicotinonitrile | CDCl₃ | 0.95 (t, 3H, CH₃), 1.34 (m, 2H, CH₂), 2.44 (t, 2H, CH₂), 3.85 (s, 3H, OCH₃), 5.63 (t, 1H, NH), 6.70 (d, 1H, Py-H5), 7.25–7.60 (m, 4H, ArH), 8.32 (d, 1H, Py-H6) acs.org |

Abbreviations: d, doublet; t, triplet; q, quartet; m, multiplet; s, singlet; ArH, aromatic proton; Py-H, pyridine proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The nitrile carbon (C≡N) is a key diagnostic signal, typically found in the range of δ 115–120 ppm. mdpi.com The carbons of the pyridine ring resonate in the aromatic region (δ 90-160 ppm), with their exact shifts depending on the substitution pattern. For instance, in 2-(butylamino)-4-phenyl-nicotinonitrile, the pyridine carbons appear at δ 88.3, 113.4, 152.1, 155.3, and 160.1 ppm. mdpi.com The carbons of the butyl chain are observed in the upfield region of the spectrum, typically between δ 13 and 42 ppm. mdpi.com

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) |

| 2-(Butylamino)-4-phenyl-nicotinonitrile | CDCl₃ | 13.7 (CH₃), 21.3 (CH₂), 32.6 (CH₂), 41.5 (N-CH₂), 88.3 (C3), 113.4 (C5), 117.0 (CN), 126.2–129.9 (Aromatic C), 136.9 (Aromatic C), 152.1 (C4), 155.3 (C6), 160.1 (C2) mdpi.com |

| 2-(Butylamino)-4-(4-methoxyphenyl)nicotinonitrile | CDCl₃ | 13.2, 24.4 (Butyl C), 55.6 (OCH₃), 91.3 (C3), 113.2 (C5), 116.3 (CN), 127.9–130.1 (Aromatic C), 136.5, 137.8 (Aromatic C), 153.1 (C4), 155.3 (C6), 159.6 (C2) acs.org |

| 2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile | DMSO-d₆ | 116.2 (CN), 120.3 (C3), 125.2-134.7 (Aromatic & Thiophene C), 150.2 (C4), 160.0 (C6), 160.2 (C2) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. In this compound and its derivatives, the most prominent absorption bands are those corresponding to the nitrile and amino groups.

The stretching vibration of the nitrile group (C≡N) gives rise to a sharp, intense band in the region of 2207–2232 cm⁻¹. tandfonline.commdpi.com The N-H stretching vibration of the secondary amino group appears as a distinct band, typically in the range of 3350–3383 cm⁻¹. tandfonline.commdpi.com Additionally, the spectra show characteristic bands for C-H bonds of the alkyl chain and aromatic rings, as well as C=C and C=N stretching vibrations within the pyridine ring. tandfonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Stretch | 3350 - 3383 | tandfonline.commdpi.com |

| Nitrile (C≡N) | Stretch | 2207 - 2232 | tandfonline.commdpi.com |

| Aromatic C-H | Stretch | ~3030 | tandfonline.com |

| Aliphatic C-H | Stretch | 2865 - 2952 | tandfonline.commdpi.com |

| Pyridine Ring (C=C, C=N) | Stretch | 1560 - 1638 | tandfonline.commdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₀H₁₃N₃, by detecting the molecular ion [M+H]⁺ at m/z 190.1218. mdpi.com The fragmentation patterns of derivatives can reveal the loss of specific side chains or parts of the heterocyclic core, further corroborating the proposed structure. For example, derivatives often show fragmentation corresponding to the loss of the butyl group or other substituents. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

Advanced Spectroscopic Techniques for Photophysical Characterization

The photophysical properties of this compound derivatives, such as their absorption and emission of light, are of great interest for applications like fluorescent sensors and dyes. These properties are investigated using techniques like UV-Vis absorption and fluorescence spectroscopy.

Derivatives of 2-(butylamino)cinchomeronic dinitrile have been synthesized and identified as promising fluorophores that exhibit dual-state emission, meaning they fluoresce in both solution and solid states. nih.govnih.gov The absorption spectra of these compounds show maxima in the range of 395–439 nm. nih.gov Their emission spectra are characterized by intense fluorescence, with the emission wavelength being sensitive to the polarity of the solvent—a phenomenon known as solvatochromism. nih.gov For example, the fluorescence band of one derivative shifted from 442 nm to 477 nm as solvent polarity increased. nih.gov The photoluminescence quantum yields for some of these derivatives are notably high, reaching up to 63% in certain solvents, which underscores their potential as efficient light-emitting materials. nih.govresearchgate.net

Studies on related 2-amino-4,6-diphenylnicotinonitriles also show solvent-dependent shifts in their fluorescence emission maxima, highlighting the influence of the molecular environment on their photophysical behavior. mdpi.comdntb.gov.uaresearchgate.net These investigations, often supported by theoretical calculations, provide a deeper understanding of the electronic transitions responsible for the observed optical properties. dntb.gov.uaresearchgate.net

UV-Vis Absorption Spectroscopy

The study of 2-(butylamino)cinchomeronic dinitrile derivatives reveals insights into their electronic transitions. In solution, these compounds typically exhibit long-wavelength absorption bands. For instance, derivatives with aliphatic fragments at the pyridine ring, such as 2-(butylamino)-5-methyl-6-(prop-1-en-2-yl)pyridine-3,4-dicarbonitrile and 2-(butylamino)-5-methyl-6-((E)-prop-1-en-1-yl)pyridine-3,4-dicarbonitrile , show absorption maxima at 389 nm and 396 nm, respectively. nih.gov Aryl-substituted structures display a bathochromic (red) shift, with absorption maxima appearing in the range of 403–423 nm. nih.gov

The solvent environment also influences the absorption spectra. A study on 2-(butylamino)-5-methyl-6-p-tolylpyridine-3,4-dicarbonitrile demonstrated that the long-wavelength absorption band is slightly red-shifted as the solvent polarity increases, with the maximum ranging from 402 nm to 410 nm. nih.gov Similarly, 2-(butyl(methyl)amino)pyridine-3,4-dicarbonitriles in toluene (B28343) showed absorption maxima between 395 nm and 439 nm. nih.gov

The table below summarizes the absorption maxima for a selection of 2-(butylamino)cinchomeronic dinitrile derivatives in toluene.

| Compound | R¹ | R² | λabs [nm] | ε [M⁻¹cm⁻¹] |

| 2a | CH₃ | -(CH=C(CH₃)₂) | 389 | 5980 |

| 2b | CH₃ | -(C(CH₃)=CH₂) | 396 | 6240 |

| 2c | CH₃ | Ph | 403 | 7940 |

| 2d | CH₃ | p-Tol | 410 | 8020 |

| 2e | CH₃ | p-An | 423 | 8740 |

| 2f | Ph | Ph | 412 | 7620 |

| Data sourced from solutions in toluene. nih.gov |

Fluorescence Spectroscopy and Quantum Yield Determinations

Derivatives of this compound often exhibit pronounced fluorescence, a property that is sensitive to both structural modifications and the polarity of the solvent. nih.gov These compounds are noted for showing dual-state emission, meaning they are fluorescent in both solution and solid states. nih.gov

For 2-(butylamino)cinchomeronic dinitrile derivatives, emission maxima are typically found in the blue region of the spectrum, ranging from 429 nm to 452 nm. nih.gov The fluorescence band is more significantly affected by solvent polarity than the absorption band. In the case of 2-(butylamino)-5-methyl-6-p-tolylpyridine-3,4-dicarbonitrile , the emission maximum shifts from 442 nm to 477 nm with increasing solvent polarity, corresponding to a shift from the blue to the blue-green region. nih.gov

The quantum yield of fluorescence (ΦF) is a critical parameter for characterizing the efficiency of the emission process. For this class of compounds, high quantum yields have been reported. Notably, a quantum yield of 63% was recorded for solutions of 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in dichloromethane (B109758) (DCM) and for 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile in toluene. nih.govresearchgate.net The fluorescence quantum yields for several derivatives were determined to be substantial, even for those with aliphatic substituents. nih.gov

The Stokes shift, which is the difference between the absorption and emission maxima, is also an important characteristic. For the studied derivatives, these shifts are significant, indicating a substantial structural relaxation in the excited state.

Below is a table detailing the photophysical properties of selected 2-(butylamino)cinchomeronic dinitrile derivatives.

| Compound | λabs [nm] | λem [nm] | Stokes Shift [cm⁻¹] | ΦF (sol) [%] | Solvent | λem (solid) [nm] | ΦF (cryst) [%] |

| 2a | 389 | 429 | 2439 | 57 | Toluene | 474 | 22 |

| 2b | 396 | 436 | 2314 | 55 | Toluene | 547 | 10 |

| 2c | 403 | 442 | 2237 | 63 | Toluene | 490 | 25 |

| 2d | 410 | 442 | 1821 | 61 | Toluene | 486 | 47 |

| 2e | 423 | 452 | 1583 | 59 | Toluene | 512 | 26 |

| 2f | 412 | 462 | 2627 | 41 | Toluene | 494 | 10 |

| The relative photoluminescence quantum yields in solution (ΦF (sol)) were determined using quinine (B1679958) sulfate (B86663) in 0.05 M sulfuric acid as a standard. nih.gov |

Based on a comprehensive search of publicly available scientific literature, specific computational chemistry and molecular modeling studies focused solely on this compound, as required by the provided outline, could not be located. The requested detailed research findings, including specific data for Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and molecular docking investigations for this particular compound, are not present in the available literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and includes the specified data tables and detailed findings for this compound. Fulfilling the request would necessitate fabricating data, which would compromise the scientific integrity and accuracy of the information provided.

Computational Chemistry and Molecular Modeling Studies of 2 Butylamino Nicotinonitrile

Molecular Docking Investigations

Prediction of Biological Targets

The initial step in understanding the pharmacological potential of a compound is often the identification of its biological targets. In silico methods, such as those based on the Prediction of Activity Spectra for Substances (PASS) approach, can forecast a wide range of biological activities based on the structural formula of a compound. nih.govway2drug.com These predictions are derived from structure-activity relationships established from a large database of known biologically active substances. mdpi.com

For a novel compound like 2-(butylamino)nicotinonitrile, a PASS analysis could generate a list of probable biological activities, each with an estimated probability of being active (Pa) and inactive (Pi). mdpi.com This allows for the prioritization of experimental testing. The types of activities predicted can be diverse, spanning from specific enzyme inhibitions to broader pharmacological effects. nih.gov For nicotinonitrile derivatives, a wide array of biological activities have been reported, including anticancer and tyrosine kinase inhibitory effects. nih.govekb.eg Therefore, it is plausible that computational tools would predict such activities for this compound.

A hypothetical output from a biological activity prediction tool for this compound might include the following potential activities, which are often associated with related chemical scaffolds.

| Predicted Biological Activity | Predicted Pa (Probability to be Active) | General Function |

|---|---|---|

| Kinase Inhibitor | > 0.7 | Modulation of cell signaling pathways |

| Antineoplastic | > 0.6 | Inhibition of tumor growth |

| Vasodilator | > 0.5 | Widening of blood vessels |

| Antihypertensive | > 0.5 | Reduction of high blood pressure |

| CYP450 Substrate | > 0.8 | Metabolism by cytochrome P450 enzymes |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide detailed insights into the conformational preferences and flexibility of a compound like this compound. wvu.edunih.gov Such studies are crucial as the three-dimensional conformation of a molecule often dictates its interaction with biological targets.

A conformational analysis of this compound using MD simulations would involve placing the molecule in a simulated physiological environment (e.g., a water box) and calculating the atomic forces to predict its motion. nih.gov The butylamino side chain, in particular, would be of interest due to its flexibility. The simulation would reveal the most stable conformations of this chain and the energetic barriers between different conformational states. researchgate.net Studies on similar molecules, such as butylammonium (B8472290) butanoate, have utilized MD simulations to understand the behavior of the butyl chain in different environments. researchgate.netrsc.org

Key parameters and potential findings from an MD simulation of this compound are summarized below.

| Simulation Parameter | Purpose | Potential Finding for this compound |

|---|---|---|

| Force Field | Describes the potential energy of the system | Identification of the most accurate force field for this class of molecules. |

| Solvent Model | Simulates the aqueous environment | Understanding the influence of water on the compound's conformation. |

| Simulation Time | Duration of the simulation | Ensuring adequate sampling of conformational space to identify stable states. |

| Dihedral Angle Analysis | Measures the rotation around chemical bonds | Mapping the preferred orientations of the butylamino side chain. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions | Assessing the overall stability and flexibility of the molecule. |

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. longdom.org For this compound, deriving an in silico SAR would involve computationally assessing how modifications to its chemical structure affect its predicted activity against one or more biological targets. This is often achieved through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov

QSAR models are mathematical equations that relate chemical descriptors of a molecule (e.g., electronic, steric, and hydrophobic properties) to its biological activity. longdom.org By building a QSAR model based on a series of nicotinonitrile analogs with known activities, the model can then be used to predict the activity of new, untested compounds.

For the this compound scaffold, an in silico SAR study might explore the effects of:

Modifications to the butyl chain: Altering the length, branching, or introducing unsaturation in the butyl group can influence lipophilicity and steric interactions with a target.

Substituents on the pyridine (B92270) ring: Adding various functional groups at different positions of the pyridine ring can modulate the electronic properties and hydrogen bonding potential of the molecule. Studies on other 2-aminonicotinonitrile derivatives have shown that substituents at the C-4 position can significantly impact activity. researchgate.net

Replacement of the nitrile group: Investigating the impact of replacing the cyano group with other electron-withdrawing or isosteric groups.

The following table summarizes hypothetical SAR findings for this compound derivatives based on general principles observed in related compound series. mdpi.comnih.gov

| Structural Modification | Predicted Impact on Activity | Rationale |

|---|---|---|

| Increasing butyl chain length | Variable; may increase or decrease activity | Dependent on the size and shape of the target's binding pocket. |

| Introducing a polar group on the butyl chain | Potentially increased water solubility and altered binding | May form new hydrogen bonds with the target. |

| Adding an electron-donating group to the pyridine ring | May alter the electronic properties and binding affinity | Could influence pKa and interactions with the target. |

| Adding a bulky substituent at the C-4 position | Potentially enhanced activity | Could lead to additional favorable interactions within the binding site. |

Biological Activities and Medicinal Applications of 2 Butylamino Nicotinonitrile Derivatives

Anticancer and Antiproliferative Activities of 2-(Butylamino)nicotinonitrile Analogues

The quest for novel and effective anticancer agents has led to the synthesis and evaluation of numerous this compound analogues. These compounds have shown considerable promise in inhibiting the growth of cancer cells and inducing cell death through various mechanisms. nih.govnih.gov

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been assessed against a panel of human cancer cell lines, revealing a broad spectrum of activity. nih.govresearchgate.net Studies have demonstrated the cytotoxic effects of these compounds on cell lines including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), prostate carcinoma (PC3), and cervical carcinoma (HeLa). nih.govnih.gov

For instance, a series of cyanobenzofuran derivatives incorporating the this compound scaffold were synthesized and evaluated for their antiproliferative activity. nih.govresearchgate.net One such derivative, compound 2 , which features two nitrile groups, exhibited potent activity against HCT-116 and MCF-7 cell lines with IC50 values of 8.81 and 8.36 µM, respectively. nih.gov However, its activity was moderate against HepG2 (IC50 = 16.08 µM) and weaker against PC3 and HeLa cells (IC50 = 26.82 and 39.03 µM, respectively). nih.gov Another analogue, enaminonitrile 3 , showed strong antiproliferative effects on the HCT-116 cell line with an IC50 of 10.84 µM. nih.gov

The introduction of different substituents on the this compound core has been shown to significantly influence the cytotoxic profile. nih.gov For example, a derivative with an ethylamine (B1201723) fragment (4 ) displayed strong activity against PC3 and good activity against HeLa cells, with IC50 values of 14.27 and 21.10 µM, respectively. nih.gov

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected this compound Analogues

| Compound | HepG2 | HCT-116 | MCF-7 | PC3 | HeLa |

|---|---|---|---|---|---|

| Compound 2 | 16.08 | 8.81 | 8.36 | 26.82 | 39.03 |

| Enaminonitrile 3 | - | 10.84 | - | - | - |

| Derivative 4 | 58.75 | 72.40 | 55.04 | 14.27 | 21.10 |

| Doxorubicin | 4.50 | 5.23 | 4.17 | 8.87 | 5.57 |

| Afatinib | 5.53 | 11.23 | 7.23 | 7.63 | 6.3 |

Data sourced from a study on cyanobenzofuran derivatives. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Studies

A key mechanism underlying the anticancer activity of many this compound derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govtandfonline.com EGFR is a crucial regulator of cellular processes like proliferation, survival, and metastasis, and its overexpression is common in various cancers. nih.govtandfonline.com

Several of the most active antiproliferative compounds were further evaluated for their ability to inhibit EGFR tyrosine kinase (TK). nih.gov Notably, compounds 3 and 11 demonstrated significant EGFR TK inhibitory activity with IC50 values of 0.93 and 0.81 µM, respectively, which is comparable to the reference drug gefitinib (B1684475) (IC50 = 0.90 µM). nih.govtandfonline.com Compounds 2 and 10 also showed good inhibitory activity with IC50 values of 1.09 and 1.12 µM, respectively. nih.govtandfonline.com These findings suggest that the potent anticancer effects of these derivatives are, at least in part, mediated through their inhibition of the EGFR signaling pathway. nih.gov

Table 2: EGFR Kinase Inhibition (IC50, µM) of Selected this compound Analogues

| Compound | EGFR Kinase Inhibition IC50 (µM) |

|---|---|

| Compound 2 | 1.09 |

| Compound 3 | 0.93 |

| Compound 8 | 4.24 |

| Compound 10 | 1.12 |

| Compound 11 | 0.81 |

| Gefitinib | 0.90 |

Data from EGFR TK inhibition assay. nih.govtandfonline.com

Autophagy-Inducing Activity and Modulatory Effects

While the primary focus of many studies has been on apoptosis and direct cytotoxicity, the role of autophagy in the anticancer activity of this compound derivatives is an emerging area of interest. Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the cellular context and the nature of the stimulus. Further research is needed to fully elucidate how these compounds modulate autophagic pathways in cancer cells and whether this contributes to their therapeutic potential.

Apoptosis Induction and Cell Cycle Modulation Mechanisms

A significant body of evidence indicates that this compound derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. nih.govtandfonline.com

Flow cytometry analysis revealed that promising derivatives, such as compounds 3 and 11 , can induce apoptosis in cancer cells. nih.gov For example, treatment of HCT-116 cells with compound 3 led to an increase in early apoptosis from 0.16% (control) to 5.95%. nih.gov Similarly, compound 11 increased early apoptosis in MCF-7 cells to 6.89%. nih.gov Furthermore, these compounds also increased late-stage apoptosis. nih.gov

The induction of apoptosis is often linked to the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown that compounds 3 and 11 led to a significant increase in the levels of caspase-3, a key executioner caspase, by 5.7- and 7.3-fold, respectively. nih.govtandfonline.com This suggests that the pro-apoptotic activity of these compounds is mediated through the intrinsic apoptotic pathway. nih.gov

Antimicrobial Activities of this compound Derivatives

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial agents. mdpi.com The emergence of antibiotic-resistant bacterial strains has created an urgent need for new classes of antibacterial drugs, and these compounds represent a promising avenue of research. mdpi.com

Spectrum of Activity Against Bacterial Strains

Studies have demonstrated that this compound derivatives possess antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. mdpi.com

Research has indicated that these compounds can be particularly effective against Gram-positive bacteria. For example, one study highlighted the potent activity of certain derivatives against Staphylococcus aureus and Bacillus subtilis, with one compound showing a minimum inhibitory concentration (MIC) of 0.039 ± 0.000 µg·mL⁻¹ against both strains. mdpi.com This suggests a potential application for these compounds in treating infections caused by these pathogens. While activity against Gram-negative bacteria has also been observed, the potency appears to be more pronounced against Gram-positive species in some cases. mdpi.com Further research is ongoing to explore the full spectrum of their antimicrobial activity and to optimize their efficacy against a wider range of pathogenic bacteria.

Advanced Applications and Emerging Research Directions for 2 Butylamino Nicotinonitrile

Photophysical Properties and Dual-State Emission Phenomena

One of the most notable characteristics of 2-(butylamino)nicotinonitrile derivatives is their remarkable photophysical behavior, particularly the phenomenon of dual-state emission (DSE). mdpi.com DSE refers to the ability of a molecule to exhibit strong fluorescence in both solution and solid states. mdpi.com This is a highly sought-after property, as many conventional fluorophores are efficient emitters in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state, which significantly limits their practical applications. mdpi.com

Research into derivatives such as 2-(butylamino)cinchomeronic dinitriles has shown that the 2-butylamino-substituted moiety is crucial for facilitating radiative relaxation from the excited state. mdpi.com The spectral and fluorescence properties of these compounds have been studied in various solvents and in the solid state to understand the influence of the alkyl substituent on the amino nitrogen. For instance, studies on a series of 2-(butylamino)pyridine-3,4-dicarbonitriles revealed that these compounds demonstrate pronounced fluorescence in solution. mdpi.com

A key finding is that the photoluminescence efficiency can be exceptionally high. For example, solutions of 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in dichloromethane (B109758) (DCM) and 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile in toluene (B28343) have demonstrated photoluminescence quantum yield (PLQY) values as high as 63%. mdpi.com The emission maxima for these types of compounds typically lie in the blue region of the spectrum. mdpi.com The presence of the mobile N-H proton can influence the optical properties through potential amine-imine tautomerism, an area that continues to be explored. mdpi.com

Interactive Table: Photophysical Data for Selected this compound Derivatives

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | PLQY (Φs, %) |

|---|---|---|---|---|

| 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile | DCM | 403 | 434 | 63 |

| 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile | Toluene | 412 | 440 | 63 |

| 2-(butylamino)-6-(p-tolyl)pyridine-3,4-dicarbonitrile | Toluene | 412 | 439 | 59 |

Data sourced from studies on 2-(butylamino)cinchomeronic dinitrile derivatives. mdpi.com

This dual-state emission characteristic is of significant interest for a wide range of applications where solid-state luminescence is paramount. mdpi.com

Potential Applications in Advanced Materials Science

The distinct photophysical properties of this compound and its derivatives, especially their dual-state emission, open up numerous possibilities for their use in advanced materials science. The ability to fluoresce efficiently in the solid state makes them prime candidates for organic light-emitting diodes (OLEDs). mdpi.com In an OLED device, the emissive layer is a solid thin film, a state where many traditional dyes fail due to ACQ. DSE molecules like this compound derivatives could overcome this limitation, leading to more efficient and stable devices.

Furthermore, the sensitivity of the fluorescence of aminopyridine derivatives to their local environment suggests potential applications in the development of chemical sensors. mdpi.com Changes in polarity, pH, or the presence of specific ions can cause shifts in the emission spectra or changes in fluorescence intensity. This could be harnessed to create highly sensitive and selective fluorescent probes for environmental monitoring, bio-imaging, or industrial process control. For example, the fluorescence of related compounds has been used to determine the degree of substitution of an amino nitrogen atom. mdpi.com

Other potential applications for nicotinonitrile derivatives in materials science include:

Nonlinear Optics (NLO): The push-pull electronic nature of the molecule (electron-donating amino group and electron-withdrawing cyano group on a pyridine (B92270) scaffold) is a common feature of materials with NLO properties.

Data Storage: Materials with stable, switchable fluorescent states are being explored for ultrahigh-density optical data recording and storage. mdpi.com

Bio-imaging: The strong fluorescence and potential for functionalization make these compounds interesting scaffolds for developing probes for biological imaging. mdpi.com

Development of High-Throughput Synthesis and Combinatorial Chemistry for Compound Libraries

To fully explore the potential of the this compound scaffold, it is essential to generate a wide variety of derivatives for screening. High-throughput synthesis and combinatorial chemistry are powerful strategies to achieve this. nih.gov These approaches allow for the rapid creation of large, diverse libraries of compounds from a set of common building blocks. nih.gov

The synthesis of this compound derivatives often involves the reaction of a substituted 2-chloropyridine-3,4-dicarbonitrile (B3347337) with butylamine (B146782). mdpi.com This synthetic route is amenable to combinatorial approaches. By varying the substituents on the starting chloropyridine and using a range of different amines (not just butylamine), a large library of analogs can be produced.

A generalized reaction scheme for library synthesis could be:

Starting Material 1 (A library of 2-chloronicotinonitriles) + Starting Material 2 (A library of primary/secondary amines) → A library of 2-(Alkyl/Arylamino)nicotinonitrile derivatives

This process can be automated and miniaturized using modern robotic systems and microplate formats, enabling the synthesis and screening of thousands of compounds in a short period. nih.govnih.gov Flow chemistry, in particular, offers a streamlined and efficient method for the rapid assembly of such compound libraries, providing advantages in terms of reaction control, scalability, and safety. nih.gov The development of efficient, one-pot, multi-component reactions, such as the Guareschi–Thorpe synthesis for pyridines, further enhances the ability to generate molecular diversity around this scaffold. rsc.org

The resulting compound libraries can then be screened for a variety of properties, including:

Optimized photophysical characteristics (e.g., specific emission wavelengths, higher quantum yields).

Enhanced performance in materials science applications (e.g., OLED efficiency, sensor selectivity).

Biological activity for drug discovery programs.

Future Perspectives in the Academic Research of this compound

The academic research landscape for this compound and its analogs is expanding, driven by its promising properties. Future research is likely to focus on several key areas:

Fundamental Photophysics: A deeper understanding of the excited-state dynamics is needed to explain the dual-state emission phenomenon fully. Advanced spectroscopic and computational studies can elucidate the specific molecular motions and intermolecular interactions (like π-π stacking) that govern the emission properties in different states. mdpi.com

Rational Design of Advanced Materials: Future work will involve the targeted design and synthesis of new derivatives with tailored properties. This includes fine-tuning the emission color by modifying the electronic structure of the pyridine ring, enhancing quantum yields by introducing bulky substituents to control molecular packing, and incorporating specific functional groups for sensing applications.

Expansion of Synthetic Methodologies: The development of more efficient, sustainable, and versatile synthetic routes will be crucial. This includes exploring novel catalytic systems (e.g., copper-catalyzed cyclizations) and green chemistry approaches to broaden the accessible chemical space of derivatives. rsc.orgacs.org

Prototyping and Device Integration: A critical next step will be the incorporation of these materials into prototype devices. Fabricating and testing OLEDs, chemical sensors, and other optical systems will be essential to validate their practical utility and identify challenges for commercialization.

Biomedical Applications: While this article focuses on materials science, the aminopyridine scaffold is prevalent in medicinal chemistry. rsc.org Future interdisciplinary research could explore the use of these fluorescent molecules as probes for medical diagnostics, therapeutic monitoring, and in fluorescence-guided surgery. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(Butylamino)nicotinonitrile, and how can reaction conditions be optimized for laboratory-scale production?

- Answer: The synthesis typically involves nucleophilic substitution, where a butylamino group replaces a leaving group on the nicotinonitrile scaffold. A procedure for 2-(Methylthio)nicotinonitrile (a structural analogue) used controlled temperatures (80–90°C) and catalytic conditions, yielding >75% . For this compound, optimize by:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Stoichiometry : 1.3–1.5 equivalents of butylamine minimize side reactions.

- Reaction time : 18–24 hours ensures complete substitution.

- Purification : Recrystallization from ethanol/water (3:1) improves purity (>95% by HPLC). Monitor via TLC (Rf 0.4 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Answer: Use multimodal spectroscopy:

- ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 8.2–8.5 ppm); butyl chain protons show distinct shifts (δ 3.1–3.3 ppm for N-adjacent CH2, δ 0.9 ppm for terminal CH3) .

- FT-IR : Nitrile stretch at ~2220 cm⁻¹ and N-H bend at ~1580 cm⁻¹.

- HRMS : Molecular ion [M+H]+ at m/z 190.1218 (C10H14N3+, Δ <3 ppm) .

- HPLC : Reverse-phase C18 column (λmax 265 nm) confirms purity.

Q. How should researchers handle and store this compound to maintain stability?

- Answer: Store desiccated at -20°C under argon. For solutions, use anhydrous DMSO (aliquoted under nitrogen). Monitor degradation via:

- ¹H NMR : Check for oxidation byproducts (peaks δ 7.5–8.0 ppm).

- Karl Fischer titration : Ensure moisture <0.5% .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound?

- Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) reveal HOMO localization on nitrile and pyridine (-6.2 eV), indicating nucleophilic sites .

- Molecular docking : Use AutoDock Vina with crystallographic targets (PDB). Validate poses via 100 ns MD simulations (RMSD <2Å). Correlate docking scores with experimental IC50 values to refine models .

Q. What strategies resolve discrepancies between enzyme inhibition (IC50) and cellular activity (EC50) for this compound?

- Answer: Address contradictions via:

- Permeability assays : Caco-2 monolayers (Papp <1×10⁻⁶ cm/s suggests poor uptake).

- Target engagement : CETSA confirms intracellular binding.

- Metabolite profiling : Incubate with hepatic microsomes to assess bioactive metabolites .

Q. How can SAR studies optimize this compound derivatives for pharmacological applications?

- Answer:

- Modify substituents : Vary butyl chain length (C3–C6) to adjust logP (XLogP3).

- Introduce electron-withdrawing groups (e.g., -CF3 at pyridine 4-position) to enhance metabolic stability.

- Parallel screening : Test 50+ analogues in target assays; select candidates with >10-fold potency improvement for ADMET profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.